molecular formula C14H20N2O4S B5465064 1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide

1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide

Cat. No.: B5465064
M. Wt: 312.39 g/mol
InChI Key: CNWHBSKDMQCYEZ-UHFFFAOYSA-N
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Description

1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities .

Properties

IUPAC Name

1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-21(19,20)16-9-5-6-11(10-16)14(18)15-12-7-3-4-8-13(12)17/h3-4,7-8,11,17H,2,5-6,9-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWHBSKDMQCYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-ethylsulfonyl-N-(2-hydroxyphenyl)piperidine-3-carboxamide can be compared with other piperidine derivatives such as:

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